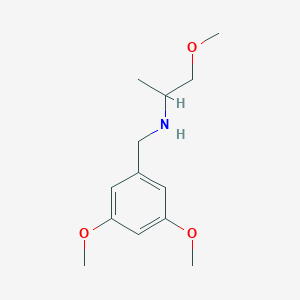

(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine

Description

Molecular Formula and Stereochemical Configuration Analysis

The molecular composition of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is definitively established as C₁₃H₂₁NO₃ with a precise molecular weight of 239.31 daltons. This empirical formula reflects the presence of thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and three oxygen atoms, arranged in a specific architectural framework that defines the compound's chemical identity. The Chemical Abstracts Service registry number 356091-46-8 provides unambiguous identification of this particular molecular entity.

The stereochemical analysis reveals critical asymmetric centers that significantly influence the compound's three-dimensional structure and biological activity. The 2-methoxy-1-methyl-ethyl substituent contains a chiral carbon center at the 1-position, creating the potential for enantiomeric forms that exhibit distinct spatial arrangements. The International Chemical Identifier system provides standardized representation of the compound's connectivity and stereochemical features through its unique identifier codes. The presence of methoxy groups at the 3,5-positions of the benzyl moiety creates a symmetrical substitution pattern that influences both electronic distribution and steric interactions within the molecular framework.

Comparative analysis with related benzylamine derivatives demonstrates the structural significance of the methoxy substitution pattern. The compound 3,5-Dimethoxybenzylamine, bearing the simplified molecular formula C₉H₁₃NO₂ and molecular weight 167.21 daltons, serves as a structural precursor that lacks the additional methoxy-containing ethyl chain. This comparison highlights the structural complexity introduced by the extended alkyl substituent and its associated methoxy functionality. The melting point range of 35-37 degrees Celsius and boiling point of 94-96 degrees Celsius under reduced pressure conditions for the simpler benzylamine derivative provide reference parameters for understanding thermal properties within this chemical class.

The following table summarizes the fundamental molecular parameters:

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₂₁NO₃ | |

| Molecular Weight | 239.31 daltons | |

| Chemical Abstracts Service Number | 356091-46-8 | |

| MDL Number | MFCD01469381 |

X-ray Crystallography and Conformational Studies

X-ray crystallographic investigations provide detailed three-dimensional structural information that elucidates the precise geometric parameters and intermolecular interactions governing the solid-state behavior of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. While specific crystallographic data for the free base form are limited in the available literature, structural studies of related benzylamine compounds offer valuable insights into conformational preferences and packing arrangements typical of this chemical class.

The crystallographic analysis of 3,5-Dimethoxybenzylamine derivatives reveals characteristic conformational features that are likely preserved in the extended structure of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. The benzyl moiety adopts specific orientations relative to the amine functionality, with torsional angles determined by the balance between steric repulsion and electronic stabilization effects. The methoxy substituents at the 3,5-positions create distinctive electron density distributions that influence both intramolecular conformational preferences and intermolecular hydrogen bonding patterns.

Conformational studies of benzylamine derivatives demonstrate the importance of rotational barriers around key bonds, particularly the carbon-nitrogen bond connecting the benzyl and ethyl portions of the molecule. Research on stable conformations of benzylamine compounds indicates the presence of multiple conformational minima separated by rotational energy barriers of varying heights. The perpendicular arrangement of the carbon-nitrogen bond relative to the aromatic plane represents one energetically favorable conformation, while gauche and anti arrangements around the ethyl chain provide additional conformational diversity.

The oxalate salt form of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, characterized by the molecular formula C₁₅H₂₃N₁O₇ and molecular weight 329.35 daltons, provides crystallographic insights into the protonated state and associated counterion interactions. The oxalate anion creates specific hydrogen bonding networks that stabilize particular conformational arrangements and influence the overall crystal packing efficiency. These salt forms often exhibit enhanced crystallization properties compared to free base compounds, facilitating detailed structural determinations.

Temperature-dependent conformational behavior represents another critical aspect of structural characterization. Variable-temperature crystallographic studies would reveal thermal expansion coefficients, dynamic disorder phenomena, and potential phase transitions that affect the compound's structural integrity across different temperature ranges. The storage temperature requirements of 2-8 degrees Celsius for related compounds suggest sensitivity to thermal effects that may influence conformational populations.

Computational Density Functional Theory Modeling

Computational density functional theory calculations provide comprehensive theoretical insights into the electronic structure, geometric optimization, and energetic properties of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine. These quantum mechanical approaches enable detailed exploration of conformational energy landscapes, electronic charge distributions, and molecular orbital characteristics that complement experimental structural determinations.

Density functional theory optimization calculations reveal the most stable geometric configurations by minimizing the total electronic energy with respect to all atomic coordinates. The B3LYP functional combined with 6-31G(d,p) basis sets represents a commonly employed computational approach for organic molecules of this complexity, providing balanced accuracy for both geometric parameters and energetic predictions. These calculations identify multiple conformational minima corresponding to different rotational arrangements around the carbon-nitrogen bonds and methoxy group orientations.

The electronic structure analysis through density functional theory calculations elucidates the molecular orbital distributions that govern chemical reactivity and intermolecular interactions. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's electron-donating and electron-accepting capabilities, which directly influence its chemical behavior in various environments. The methoxy substituents contribute electron density to the aromatic system through resonance effects, while simultaneously introducing steric bulk that affects conformational preferences.

Natural bond orbital analysis provides detailed insights into the electronic delocalization patterns and charge transfer phenomena within the molecular framework. This computational approach quantifies the extent of electron sharing between adjacent atoms and identifies hyperconjugative interactions that stabilize particular conformational arrangements. The nitrogen lone pair orbital interactions with adjacent carbon-hydrogen bonds represent important stabilizing factors that influence the overall molecular geometry.

Vibrational frequency calculations through density functional theory methods predict the infrared and Raman spectroscopic signatures that characterize the compound's molecular vibrations. These theoretical spectra enable assignment of experimental vibrational bands to specific molecular motions, providing validation of the computed structural models. The methoxy group stretching frequencies, aromatic carbon-carbon vibrations, and amine nitrogen-hydrogen bending modes create distinctive spectroscopic fingerprints that confirm structural assignments.

Solvation effects modeling through implicit solvent approaches examines how different chemical environments influence the compound's conformational preferences and electronic properties. The polarizable continuum model and related methodologies account for the electrostatic interactions between the solute molecule and surrounding solvent molecules without explicit inclusion of individual solvent molecules. These calculations predict how water, organic solvents, and biological environments modify the compound's structural characteristics and energetic stability.

The following computational parameters summarize typical density functional theory calculation specifications:

| Computational Parameter | Specification |

|---|---|

| Density Functional | B3LYP |

| Basis Set | 6-31G(d,p) |

| Geometry Optimization | Analytic Gradients |

| Frequency Analysis | Harmonic Approximation |

| Solvation Model | Polarizable Continuum Model |

Properties

IUPAC Name |

N-[(3,5-dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO3/c1-10(9-15-2)14-8-11-5-12(16-3)7-13(6-11)17-4/h5-7,10,14H,8-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIZVBQKOOJYGKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90386108 | |

| Record name | N-[(3,5-Dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356091-46-8 | |

| Record name | N-[(3,5-Dimethoxyphenyl)methyl]-1-methoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90386108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine is a compound that has garnered attention in biological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and implications for medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a methoxy-substituted benzyl group, which enhances its lipophilicity, facilitating cellular membrane penetration. The branched amine structure contributes to its unique chemical properties and potential biological activities.

The mechanism of action for (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine involves interactions with specific molecular targets within biological systems. The methoxy groups increase the compound's affinity for lipid membranes, allowing it to interact with various enzymes and receptors. This interaction can modulate cellular pathways, influencing processes such as:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.

- Antimicrobial Effects : Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Neuroprotective Effects : Research indicates that similar compounds can inhibit amyloid-beta aggregation, a key factor in neurodegenerative diseases like Alzheimer's.

Biological Activity Overview

1. Antioxidant Activity

A study investigating the antioxidant properties of methoxy-substituted compounds found that they effectively reduced oxidative stress markers in cellular models. This suggests that (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine could be beneficial in conditions characterized by oxidative damage.

2. Antimicrobial Effects

Research on related compounds indicated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism likely involves disruption of bacterial cell membranes due to the compound's lipophilic nature.

3. Neuroprotective Effects

In vitro studies have shown that compounds with similar structural characteristics can inhibit the aggregation of amyloid-beta peptides in neuronal cell lines. This property is crucial for developing treatments for Alzheimer's disease, as amyloid-beta accumulation is a hallmark of the condition.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine:

- Methoxy Groups : The presence of methoxy groups at positions 3 and 5 on the benzyl ring enhances lipophilicity and biological activity.

- Amine Structure : The branched amine contributes to receptor binding affinity and selectivity.

Comparison with Similar Compounds

Structural Analogues and Key Features

The compound shares structural similarities with several derivatives, differing in substituents, aromatic systems, or amine side chains. Below is a comparative analysis:

Electronic and Steric Effects

- Methoxy vs. tert-Butyl Groups : Methoxy substituents (electron-donating) enhance solubility and polarity, whereas tert-butyl groups (bulky, electron-neutral) increase steric hindrance, affecting binding interactions .

- Amine Side Chains : The 2-methoxy-1-methyl-ethyl chain in the target compound provides flexibility, while cyclopropyl or pyrazole-containing analogues introduce conformational rigidity .

Structural and Crystallographic Data

Preparation Methods

General Synthetic Strategy

The preparation of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine typically involves multi-step organic synthesis combining substituted benzyl derivatives with branched amine moieties. The key steps generally include:

- Synthesis or procurement of 3,5-dimethoxybenzyl halide (commonly chloride or bromide).

- Preparation or use of 2-methoxy-1-methyl-ethyl amine as the nucleophile.

- Nucleophilic substitution reaction between the benzyl halide and the amine.

- Isolation and purification of the free base or its salt form (commonly oxalate salt).

This approach leverages the nucleophilic substitution (SN2) mechanism where the amine attacks the electrophilic benzyl halide carbon, displacing the halide and forming the desired secondary amine.

Detailed Reaction Conditions

-

- 3,5-Dimethoxybenzyl chloride: prepared via chlorination of 3,5-dimethoxybenzyl alcohol or commercially available.

- 2-Methoxy-1-methyl-ethyl amine: commercially available or synthesized by reduction of corresponding nitriles or amides.

-

- Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol are preferred to enhance nucleophilicity.

- Base: Sodium hydroxide or potassium carbonate is used to neutralize generated acid and drive the reaction forward.

- Temperature: Typically conducted at room temperature to moderate heating (25–60°C) to optimize reaction rate without decomposition.

- Time: Reaction times vary from 4 to 24 hours, monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

- The reaction mixture is quenched with water and extracted with organic solvents such as dichloromethane.

- The organic layer is dried over anhydrous sodium sulfate.

- The crude product is purified by recrystallization or column chromatography.

-

- To improve stability and crystallinity, the free amine is converted to its oxalate salt by treatment with oxalic acid in ethanol or an ethanol-water mixture.

- The salt is isolated by filtration and drying under vacuum.

| Step | Reaction Description | Reagents and Conditions | Expected Outcome |

|---|---|---|---|

| 1 | Preparation of 3,5-Dimethoxybenzyl chloride | Chlorination of 3,5-dimethoxybenzyl alcohol with thionyl chloride (SOCl2), reflux, 2-3 hours | Formation of benzyl chloride intermediate |

| 2 | Nucleophilic substitution | 3,5-Dimethoxybenzyl chloride + 2-methoxy-1-methyl-ethyl amine, NaOH base, DMF solvent, 40°C, 12 hours | Formation of (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine |

| 3 | Salt formation | Treatment with oxalic acid in ethanol, room temperature, 2 hours | Formation of oxalate salt for enhanced stability |

- Stoichiometry: A slight excess of amine (1.1–1.2 equiv) improves conversion by ensuring complete consumption of benzyl chloride.

- Solvent Choice: DMF or ethanol-water mixtures optimize solubility and reaction rate.

- Temperature Control: Maintaining moderate temperatures prevents side reactions such as elimination or over-alkylation.

- Purification: Recrystallization from ethanol or ethyl acetate yields high-purity product (>95% purity).

Reported yields for similar methoxy-substituted benzyl amines range from 65% to 80% under optimized conditions.

To confirm the identity and purity of the synthesized compound, the following methods are employed:

| Technique | Purpose | Typical Observations |

|---|---|---|

| ¹H NMR Spectroscopy | Structural confirmation | Methoxy protons (-OCH3) at δ ~3.7–3.9 ppm; benzyl methylene protons (-CH2-NH-) at δ ~4.2–4.5 ppm |

| ¹³C NMR Spectroscopy | Carbon framework analysis | Signals corresponding to aromatic carbons, methoxy carbons, and aliphatic carbons |

| Infrared (IR) Spectroscopy | Functional group identification | N-H stretching near 3300 cm⁻¹; aromatic C-O stretches around 1250 cm⁻¹; oxalate carbonyl at ~1700 cm⁻¹ if salt formed |

| Mass Spectrometry (MS) | Molecular weight confirmation | Molecular ion peak matching calculated molecular weight (~calculated for free base C15H25NO4) |

| Melting Point Determination | Purity assessment | Sharp melting point consistent with literature or reference compounds |

| High Performance Liquid Chromatography (HPLC) | Purity quantification | Purity >95% with single dominant peak |

The positional isomerism of methoxy groups on the benzyl ring and the nature of the amine substituent significantly affect the synthesis and properties:

| Compound | Methoxy Substitution | Amine Substituent | Notes on Synthesis |

|---|---|---|---|

| (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | Methoxy at 3 and 5 positions | Branched 2-methoxy-1-methyl-ethyl amine | Requires selective benzyl chloride synthesis and controlled substitution |

| (2,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine | Methoxy at 2 and 5 positions | Same amine | Similar synthetic route but different electronic effects may alter reactivity |

| (3,5-Dimethoxy-benzyl)-(4-methoxy-benzyl)-amine | Methoxy at 3,5 and 4 positions on separate benzyl groups | Benzyl amine derivative | Synthesized via nucleophilic substitution between benzyl chloride and benzylamine |

- The oxalate salt form is preferred for enhanced stability, crystallinity, and ease of handling in research settings.

- Reaction monitoring by TLC or NMR is critical to avoid over-alkylation or side reactions.

- Purification by recrystallization is effective for removing unreacted starting materials and by-products.

- The compound’s methoxy groups are susceptible to oxidation under harsh conditions; thus, mild reaction conditions are recommended.

- Industrial scale-up may employ continuous flow reactors to improve yield and reproducibility.

- Summary Table: Preparation Overview

| Aspect | Details |

|---|---|

| Starting materials | 3,5-Dimethoxybenzyl chloride, 2-methoxy-1-methyl-ethyl amine |

| Reaction type | Nucleophilic substitution (SN2) |

| Solvents | DMF, ethanol, ethanol-water mixtures |

| Base | Sodium hydroxide or potassium carbonate |

| Temperature | 25–60°C |

| Reaction time | 4–24 hours |

| Purification | Extraction, recrystallization, chromatography |

| Salt formation | Oxalic acid treatment for oxalate salt |

| Yield | 65–80% typical |

| Characterization | NMR, IR, MS, melting point, HPLC |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (3,5-Dimethoxy-benzyl)-(2-methoxy-1-methyl-ethyl)-amine, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound is typically synthesized via alkylation of 3,5-dimethoxyphenol with a brominated alkylamine precursor (e.g., 1-bromo-2-methylpropane) in the presence of a base like potassium carbonate. Subsequent amination steps require controlled pH and temperature to avoid side reactions. Purification often involves column chromatography or recrystallization, with TLC monitoring (Rf values ~0.6 in hexane/EtOH) to confirm intermediates . Critical parameters include stoichiometric ratios, solvent polarity, and reaction time. For example, highlights yields >95% when using DIPEA as a base at 45°C for 1 hour in triazine-related syntheses, which may be adaptable.

Q. How can the compound’s structural integrity and purity be validated post-synthesis?

- Methodological Answer : Characterization employs 1H/13C NMR to verify methoxy group positions (δ 3.8–4.0 ppm for OCH3) and amine protons (δ 1.5–2.5 ppm). Melting point analysis (e.g., 180–220°C ranges in ) and LC-MS/MS (with LOQs of 1–20 ng/mL, as in ) ensure purity. High-resolution mass spectrometry (HRMS) confirms molecular formula (C11H17NO for simpler analogs in ).

Advanced Research Questions

Q. What strategies address contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability) or assay specificity. To resolve:

- Use isotope-labeled analogs (e.g., methoxyl-d3 derivatives in ) for tracking metabolism.

- Employ multi-matrix analysis (plasma, urine, hair) to assess bioavailability and long-term exposure ().

- Apply split-plot experimental designs () to isolate variables like dosage and administration routes.

Q. How can researchers elucidate the compound’s mechanism of action at the molecular level?

- Methodological Answer :

- Receptor binding assays : Screen against GPCRs or monoamine transporters (structural analogs in suggest affinity for serotonin/dopamine receptors).

- Molecular docking studies : Use software like AutoDock Vina to predict interactions with targets identified in (e.g., cellular receptors).

- Pathway analysis : Integrate RNA-seq or proteomics data to map downstream effects (e.g., oxidative stress markers in ’s environmental toxicology framework).

Q. What advanced analytical techniques are recommended for detecting trace metabolites in complex biological matrices?

- Methodological Answer :

- LC-MS/MS with MRM : Achieve sensitivity <1 ng/mL (). For thermal degradation products (e.g., NBOH derivatives), use low-temperature ionization.

- High-resolution orbitrap MS : Resolve isobaric interferences from endogenous compounds.

- Derivatization protocols : Enhance detectability of polar metabolites (e.g., boronic acid derivatives in ).

Methodological Design & Data Interpretation

Q. How should researchers design experiments to evaluate the compound’s environmental persistence and ecotoxicity?

- Methodological Answer :

- Abiotic studies : Measure hydrolysis/photolysis rates under varying pH/UV conditions (aligned with ’s INCHEMBIOL project).

- Biotic assays : Use model organisms (e.g., Daphnia magna) to assess acute/chronic toxicity (LC50/EC50 values).

- QSAR modeling : Predict bioaccumulation potential using logP values (~2.5 for similar amines in ) and molecular descriptors.

Q. What statistical frameworks are optimal for analyzing dose-response relationships in pharmacological studies?

- Methodological Answer :

- Non-linear regression (e.g., Hill equation) for IC50/EC50 determination.

- ANOVA with post-hoc Tukey tests () to compare treatment groups in multi-factorial designs.

- Bayesian hierarchical models for integrating prior data (e.g., toxicity thresholds from ).

Comparative & Theoretical Questions

Q. How does the presence of methoxy groups at the 3,5-positions influence the compound’s reactivity compared to non-substituted analogs?

- Methodological Answer :

- Electron-donating effects : Methoxy groups increase aromatic ring electron density, enhancing nucleophilic substitution ().

- Steric hindrance : 3,5-substitution reduces accessibility for bulky electrophiles, as seen in triazine syntheses ().

- Comparative TLC/Rf analysis : Contrast migration patterns with 2,5-dimethoxy analogs () to infer polarity differences.

Q. What theoretical frameworks guide hypothesis generation for this compound’s potential in neuropharmacology?

- Methodological Answer :

- Monoamine hypothesis : Link structural similarity to amphetamines () to dopamine/serotonin modulation.

- Lipinski’s Rule of Five : Validate drug-likeness (MW <500, logP <5) using calculated properties (: MW 179.26).

- Free-Wilson analysis : Deconstruct contributions of substituents to biological activity ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.